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Compound of Interest

2-Hydroxy-3-methylisonicotinic
Compound Name:

acid
CAS No.: 126798-27-4
Cat. No.: B160436

Get Quote

Executive Summary

2-Hydroxy-3-methylisonicotinic acid (CAS: 197063-49-1) is a critical heterocyclic scaffold
often utilized in the synthesis of kinase inhibitors and antitubercular agents. Its structural
integrity is defined by the specific regiochemistry of the methyl and hydroxyl groups on the
pyridine ring.

This guide provides an objective technical comparison of the 1H NMR spectral profile of 2-
Hydroxy-3-methylisonicotinic acid against its most common regioisomers and synthetic
precursors. Unlike simple spectral listings, this document focuses on the diagnostic signals
required to validate regiochemistry and tautomeric state, ensuring downstream synthetic
success.

Structural Dynamics & Tautomerism

Before interpreting the spectrum, one must understand the species present in solution. 2-
hydroxypyridines exhibit lactam-lactim tautomerism.
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» Solid State & Polar Solvents (DMSO-d6, MeOH-d4): The equilibrium heavily favors the 2-
pyridone (lactam) tautomer.

e Non-polar Solvents (CDCI3): The 2-hydroxypyridine (lactim) form may be observable, though
solubility is often poor.

Experimental Recommendation: All comparative data in this guide utilizes DMSO-d6. This
solvent stabilizes the lactam form, sharpens the NH signal, and ensures solubility of the
carboxylic acid moiety.

Spectral Profile: Target vs. Alternatives

The following table contrasts the 1H NMR profile of the target compound against its primary
regioisomer (2-Hydroxy-5-methylisonicotinic acid) and its precursor (3-Methylisonicotinic acid).

Table 1: Comparative Chemical Shift Data (DMSO-d6,

400 MHz)

Feature

Target: 2-Hydroxy-
3-
methylisonicotinic
acid

Isomer: 2-Hydroxy-
5-
methylisonicotinic
acid

Precursor: 3-
Methylisonicotinic
acid

Core Structure

3-methyl-2-pyridone

5-methyl-2-pyridone

Pyridine (Aromatic)

NH / OH ~11.8 ppm (br s, NH) ~11.5 ppm (br s, NH) N/A (No NH)
) ~7.45 ppm (d, J=6.5
Aromatic H6 H2) ~7.30 ppm (s) ~8.55 ppm (d)
z
) ~6.50 ppm (d, J=6.5
Aromatic H5/H3 ~7.60 ppm (s) ~7.65 ppm (d)

Hz)

Coupling Pattern

Ortho-coupling (AX

system)

Para-position
(Singlets)

Ortho-coupling

Methyl Group

~2.05 ppm (s)

~2.10 ppm (s)

~2.35 ppm (s)

COOH Proton

~13.0 - 14.0 ppm (v
br)

~13.0 - 14.0 ppm (v
br)

~13.5 ppm (v br)
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Key Diagnhostic Indicators

e The Ortho-Coupling Signature (The "Fingerprint"):

o Target: The protons at positions 5 and 6 are adjacent. This results in two doublets with a
coupling constant (J) of approximately 6-7 Hz.

o Isomer (5-Methyl): The protons are at positions 3 and 6, separated by substituents. They
appear as two distinct singlets. This is the definitive test for regiochemistry.

e Methyl Shift Shielding:

o In the target, the methyl group at C3 is flanked by a carbonyl (C2) and a carboxylic acid
(C4). The electron-withdrawing nature of the carbonyl slightly shields the methyl group
(~2.05 ppm) compared to the fully aromatic precursor (~2.35 ppm).

Experimental Methodology: Self-Validating Protocol

To ensure reproducible data that matches the theoretical values above, follow this "Self-
Validating" protocol.

Reagents:

e Solvent: DMSO-d6 (99.9 atom% D) + 0.03% TMS (v/v).
e Sample: ~5-10 mg of dry solid.

Step-by-Step Workflow:

e Drying: Dry the sample under high vacuum (<1 mbar) at 40°C for 2 hours. Rationale:
Residual water exchanges with NH/COOH protons, broadening them into the baseline.

» Dissolution: Dissolve 10 mg in 0.6 mL DMSO-d6. Vortex until clear.
e Acquisition:

o Pulse Angle: 30°
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o Relaxation Delay (D1): 5 seconds. Rationale: Carboxylic acid and quaternary carbons
require longer relaxation times for accurate integration.

o Scans: 16 (minimum).
 Validation Check:
o Check the integral of the Methyl group (set to 3.00).
o Verify the integral of the aromatic region (should sum to 2.00).

o Critical: If the aromatic signals are broad, add 1 drop of D20. The NH and COOH signals
will disappear, but the aromatic doublets will sharpen, confirming the coupling constants.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for validating the structure of 2-Hydroxy-
3-methylisonicotinic acid during synthesis.
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Crude Product Isolation

Sample Prep: 10mg in DMSO-d6

Acquire 1H NMR (D1=5s)

Confirm 2-Pyridone Form

Singlets Observed Doublets Observed (J ~6.5 Hz)

Identification: Identification:
2-Hydroxy-5-methyl isomer 2-Hydroxy-3-methyl target

Final QC: Check Methyl Integral (3H)

Click to download full resolution via product page
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Figure 1: Structural verification workflow distinguishing the target compound from its
regiochemical impurities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160436?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

